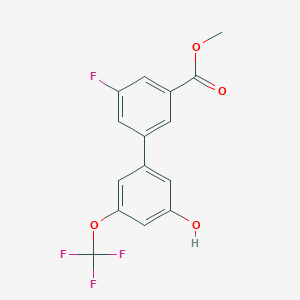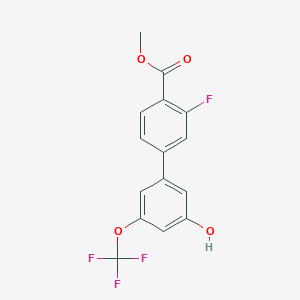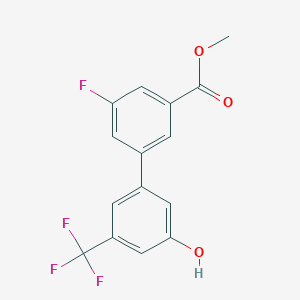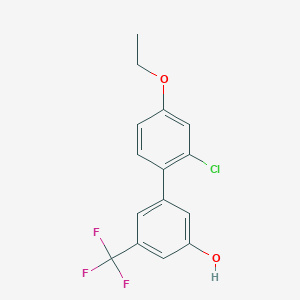
5-(2-Chloro-4-ethoxyphenyl)-3-trifluoromethoxyphenol, 95%
Overview
Description
5-(2-Chloro-4-ethoxyphenyl)-3-trifluoromethoxyphenol, 95% (5-CEP-3-TFM-95) is a synthetic compound that has been used in a variety of scientific research applications. It is a fluorinated phenol derivative, and its unique chemical structure has allowed it to be used in a variety of different experiments. The purpose of
Mechanism of Action
The mechanism of action of 5-CEP-3-TFM-95 is not fully understood. However, it is believed that its unique chemical structure allows it to interact with certain enzymes, proteins, and cellular signaling pathways. It is thought to interact with enzymes by binding to their active sites, thus inhibiting their activity. It is also thought to interact with proteins by binding to their active sites, thus preventing them from interacting with other proteins. Additionally, it is thought to interact with cellular signaling pathways by binding to various molecules, thus modulating their activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-CEP-3-TFM-95 are not fully understood. However, it is believed that its interaction with enzymes, proteins, and cellular signaling pathways can lead to a variety of different effects. For example, it has been shown to inhibit the activity of certain enzymes, which can lead to changes in cellular metabolism. It has also been shown to modulate the activity of certain proteins, which can lead to changes in gene expression and cell growth and differentiation. Additionally, it has been shown to modulate the activity of certain cellular signaling pathways, which can lead to changes in cell behavior and physiology.
Advantages and Limitations for Lab Experiments
5-CEP-3-TFM-95 has several advantages and limitations for lab experiments. One of the main advantages is that it is a highly potent compound, meaning that it can be used in small amounts to produce significant effects. Additionally, it is relatively stable, meaning that it can be stored for long periods of time without degrading.
However, there are also some limitations to using 5-CEP-3-TFM-95 in lab experiments. One of the main limitations is that it is not very soluble in water, meaning that it may not be suitable for experiments involving aqueous solutions. Additionally, it is not very selective, meaning that it may interact with other molecules in the environment.
Future Directions
There are several potential future directions for the use of 5-CEP-3-TFM-95 in scientific research. One potential direction is the development of new synthetic methods for the production of the compound. Additionally, further research could be conducted to better understand its mechanism of action, as well as its biochemical and physiological effects. Additionally, further research could be conducted to explore the potential applications of the compound in drug development and other therapeutic applications. Finally, further research could be conducted to explore the potential environmental and toxicological effects of the compound.
Synthesis Methods
5-CEP-3-TFM-95 is synthesized through a process known as nucleophilic aromatic substitution. This process involves the reaction of an electrophile, such as a halogen, with an aromatic ring. In the case of 5-CEP-3-TFM-95, the electrophile is a chlorine atom, and the aromatic ring is a phenol. The reaction is catalyzed by a base, such as sodium hydroxide, which helps to facilitate the reaction. The result is a compound with the desired structure and properties.
Scientific Research Applications
5-CEP-3-TFM-95 has been used in scientific research applications in a variety of different fields. It has been used in studies involving the inhibition of enzymes, such as cytochrome P450, and in studies involving the inhibition of protein-protein interactions. It has also been used in studies involving the regulation of gene expression, and in studies involving the modulation of cellular signaling pathways. Additionally, it has been used in studies involving the modulation of cell growth and differentiation.
properties
IUPAC Name |
3-(2-chloro-4-ethoxyphenyl)-5-(trifluoromethoxy)phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClF3O3/c1-2-21-11-3-4-13(14(16)8-11)9-5-10(20)7-12(6-9)22-15(17,18)19/h3-8,20H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVQNLOTYVMTUBG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)C2=CC(=CC(=C2)OC(F)(F)F)O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClF3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20686729 | |
| Record name | 2'-Chloro-4'-ethoxy-5-(trifluoromethoxy)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20686729 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-Chloro-4-ethoxyphenyl)-3-trifluoromethoxyphenol | |
CAS RN |
1261928-63-5 | |
| Record name | [1,1′-Biphenyl]-3-ol, 2′-chloro-4′-ethoxy-5-(trifluoromethoxy)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1261928-63-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2'-Chloro-4'-ethoxy-5-(trifluoromethoxy)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20686729 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![5-[3-(N-Ethylaminocarbonyl)phenyl]-3-trifluoromethylphenol, 95%](/img/structure/B6384785.png)







